lithium;ethylbenzene
Description
Ethylbenzene (C₆H₅CH₂CH₃), an aromatic hydrocarbon, is widely utilized as a solvent in lithium-mediated reactions, particularly in formulations of strong bases such as lithium diisopropylamide (LDA). LDA, a key reagent in deprotonation and lithiation reactions, is commonly prepared and stored in solvent mixtures containing tetrahydrofuran (THF), heptane, and ethylbenzene . Ethylbenzene’s moderate polarity and stability under inert conditions make it suitable for maintaining the reactivity and solubility of lithium amides at low temperatures (e.g., −78 °C) .
Properties
CAS No. |
41285-21-6 |
|---|---|
Molecular Formula |
C8H9Li |
Molecular Weight |
112.1 g/mol |
IUPAC Name |
lithium;ethylbenzene |
InChI |
InChI=1S/C8H9.Li/c1-2-8-6-4-3-5-7-8;/h3-6H,2H2,1H3;/q-1;+1 |
InChI Key |
YGLHWWLKCWCXBZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCC1=CC=CC=[C-]1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for preparing lithium;ethylbenzene involves the Birch reduction. This process uses lithium as a reducing agent in liquid ammonia, with an alcohol such as ethanol, methanol, or t-butanol serving as a proton source . The reaction conditions typically involve low temperatures, around -33°C, to maintain ammonia in its liquid state .
Industrial Production Methods
In industrial settings, the preparation of this compound may involve large-scale Birch reduction processes. These methods require careful control of reaction conditions to ensure the efficient conversion of benzene derivatives to the desired product. The use of advanced equipment and safety protocols is essential due to the highly reactive nature of lithium and the flammability of ethylbenzene.
Chemical Reactions Analysis
Types of Reactions
Lithium;ethylbenzene undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium in liquid ammonia with an alcohol (ethanol, methanol, or t-butanol) as a proton source.
Substitution: Various electrophiles and Lewis acids, such as aluminum chloride or iron trichloride, are used to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
Lithium;ethylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of lithium;ethylbenzene involves several pathways:
Comparison with Similar Compounds
Table 1: Physical and Chemical Properties of Ethylbenzene and Related Compounds
| Compound | Molecular Formula | Boiling Point (°C) | Water Solubility (mg/L) | log Kow (Octanol-Water Partition) |
|---|---|---|---|---|
| Benzene | C₆H₆ | 80.1 | 1,790 | 2.13 |
| Toluene | C₆H₅CH₃ | 110.6 | 526 | 2.73 |
| Ethylbenzene | C₆H₅CH₂CH₃ | 136.2 | 152 | 3.15 |
| o-Xylene | C₆H₄(CH₃)₂ | 144.4 | 175 | 3.12 |
| Styrene | C₆H₅CH=CH₂ | 145.2 | 310 | 2.95 |
Data derived from adsorption studies , environmental behavior analyses , and solvent databases .
Key Observations :
- Ethylbenzene has lower water solubility than benzene and toluene but higher than o-xylene, aligning with its intermediate hydrophobicity (log Kow = 3.15) .
- Its boiling point is comparable to styrene, a derivative used in polymer production .
Adsorption Characteristics
Activated Carbon Adsorption
In single-compound systems, ethylbenzene exhibits lower adsorption capacity on activated carbon (20–25 mg/g) compared to toluene (35–40 mg/g) and naphthalene (38–42 mg/g) due to its larger molecular size and branched structure . However, in binary systems (e.g., with o-xylene), competitive adsorption reduces its uptake by 15–20%, highlighting its weaker affinity for carbon surfaces .
Metal-Organic Framework (MOF) Separation
MIL-47 and MIL-53(Al) MOFs selectively adsorb styrene over ethylbenzene (separation factor: 2.3–3.5) due to styrene’s planar structure and higher entropy upon adsorption. Ethylbenzene’s rigid ethyl group restricts conformational freedom, reducing its interaction with MOF pores .
Environmental Behavior and Persistence
- Volatile Organic Compound (VOC) Emissions : Ethylbenzene is a significant indoor air pollutant in laboratories and hospitals, with concentrations 36–70× higher in histology processing rooms compared to less contaminated areas .
- Groundwater Contamination : Ethylbenzene partitions preferentially into soil organic matter (Cs > Cw > Ca) due to its high log Kow, unlike more soluble benzene and toluene .
- Environmental Sources : Major sources include gasoline combustion, polystyrene production, and tire pyrolysis oil, where it constitutes 5–10% of light aromatic fractions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
